molecular formula C8H7NO2S2 B12005601 Benzenesulfonyl isothiocyanate, 4-methyl- CAS No. 1424-52-8

Benzenesulfonyl isothiocyanate, 4-methyl-

Cat. No.: B12005601
CAS No.: 1424-52-8
M. Wt: 213.3 g/mol
InChI Key: MCFSCNLXHWWPOD-UHFFFAOYSA-N
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Description

Benzenesulfonyl isothiocyanate, 4-methyl-, also known as 4-methylbenzenesulfonyl isothiocyanate, is an organic compound with the molecular formula C8H7NO2S2. It is a derivative of benzenesulfonyl isothiocyanate, where a methyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonyl isothiocyanate, 4-methyl-, can be synthesized through several methods. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with potassium thiocyanate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired isothiocyanate compound .

Industrial Production Methods

Industrial production of benzenesulfonyl isothiocyanate, 4-methyl-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl isothiocyanate, 4-methyl-, undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.

    Addition Reactions: It can add to double bonds in alkenes to form thiourea derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonyl isocyanates.

Common Reagents and Conditions

Major Products

    Sulfonamide Derivatives: Formed from reactions with amines.

    Thiourea Derivatives: Formed from addition reactions with alkenes.

    Sulfonyl Isocyanates: Formed from oxidation reactions.

Scientific Research Applications

Benzenesulfonyl isothiocyanate, 4-methyl-, has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and isothiocyanate groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenesulfonyl isothiocyanate, 4-methyl-, involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Benzenesulfonyl isothiocyanate, 4-methyl-, can be compared with other similar compounds such as:

The uniqueness of benzenesulfonyl isothiocyanate, 4-methyl-, lies in its combination of the sulfonyl and isothiocyanate functional groups, along with the presence of a methyl group, which influences its reactivity and applications.

Biological Activity

Benzenesulfonyl isothiocyanate, specifically 4-methyl- (commonly referred to as 4-methylbenzenesulfonyl isothiocyanate), has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

4-Methylbenzenesulfonyl isothiocyanate is characterized by the presence of a sulfonamide group attached to an isothiocyanate functional group. Its chemical structure can be represented as follows:

C7H8N2O2S\text{C}_7\text{H}_8\text{N}_2\text{O}_2\text{S}

This compound's unique structure contributes to its reactivity and biological activities.

Antimicrobial Activity

Recent studies have demonstrated that 4-methylbenzenesulfonyl isothiocyanate exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

Table 1: Antimicrobial Activity of 4-Methylbenzenesulfonyl Isothiocyanate

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli6.72 mg/mL
Staphylococcus aureus6.63 mg/mL
Pseudomonas aeruginosa6.67 mg/mL
Candida albicans6.63 mg/mL

These results indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 4-methylbenzenesulfonyl isothiocyanate has been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit carrageenan-induced edema in rat models, demonstrating potent anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of 4-Methylbenzenesulfonyl Isothiocyanate

Time (hours)Edema Inhibition (%)
194.69
289.66
387.83

The data suggests that the compound significantly reduces inflammation, making it a potential candidate for treating inflammatory conditions .

Anticancer Activity

Emerging research indicates that benzenesulfonyl isothiocyanates may possess anticancer properties. A study focusing on the cytotoxic effects of various derivatives revealed that compounds similar to 4-methylbenzenesulfonyl isothiocyanate exhibited selective cytotoxicity towards cancer cell lines.

Table 3: Cytotoxicity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound AUM16 Pancreatic0.58
Compound BHepG2 Liver>30
Compound CDU145 Prostate<200

The findings suggest that these compounds could be optimized for enhanced anticancer activity through structural modifications .

The biological activity of benzenesulfonyl isothiocyanates is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways by disrupting mitochondrial functions.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their anti-inflammatory effects .

Properties

IUPAC Name

4-methyl-N-(sulfanylidenemethylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c1-7-2-4-8(5-3-7)13(10,11)9-6-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFSCNLXHWWPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406225
Record name Benzenesulfonyl isothiocyanate, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424-52-8
Record name Benzenesulfonyl isothiocyanate, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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